
N-Acetyl-L-talosaminuronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-talosaminuronic acid is a uronic acid and a component of pseudopeptidoglycan, a structural polymer found in the cell walls of certain types of Archaea . This compound plays a crucial role in the structural integrity and functionality of these microorganisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-talosaminuronic acid involves the epimerization and oxidation of UDP-N-acetyl-D-galactosamine to UDP-N-acetyl-L-talosaminuronic acid via UDP-N-acetyl-D-altrosaminuronic acid as an intermediate . This process requires specific reaction conditions to ensure the correct stereochemistry at various carbon positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar biochemical pathways as those used in laboratory settings. The production process would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-talosaminuronic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-Acetyl-L-talosaminuronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycopolymers.
Industry: Potential use in the development of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of N-Acetyl-L-talosaminuronic acid involves its incorporation into the pseudopeptidoglycan structure of Archaea cell walls. This compound interacts with other cell wall components to provide structural integrity and protection against environmental stressors . The molecular targets and pathways involved include glycosidic linkages and interactions with other polysaccharides and proteins.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-glucosamine: A component of bacterial peptidoglycan, differing in its stereochemistry and linkage type.
N-Acetyl-muramic acid: Found in bacterial cell walls, with a different sugar backbone and functional groups.
Uniqueness
N-Acetyl-L-talosaminuronic acid is unique due to its presence in the cell walls of Archaea, its specific stereochemistry, and its role in forming pseudopeptidoglycan. Unlike bacterial peptidoglycan, which contains N-Acetyl-muramic acid, pseudopeptidoglycan contains this compound, highlighting the evolutionary divergence between these two domains of life .
Properties
Molecular Formula |
C8H13NO7 |
|---|---|
Molecular Weight |
235.19 g/mol |
IUPAC Name |
5-acetamido-3,4,6-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO7/c1-2(10)9-3-4(11)5(12)6(7(13)14)16-8(3)15/h3-6,8,11-12,15H,1H3,(H,9,10)(H,13,14) |
InChI Key |
KSOXQRPSZKLEOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B15089240.png)
![(1R,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B15089258.png)
![(2S)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B15089264.png)
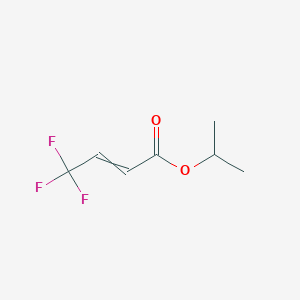
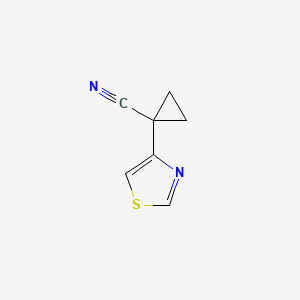
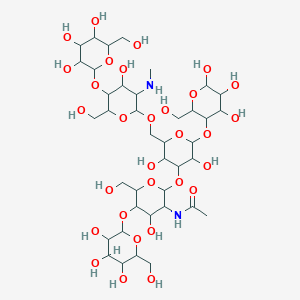
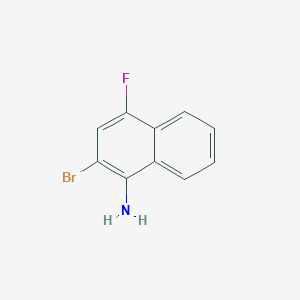

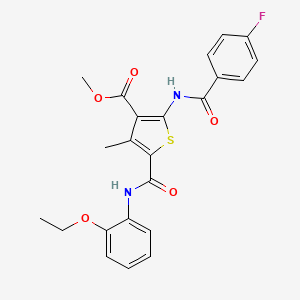
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-3-[2-(methylamino)benzoyl]oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B15089308.png)
